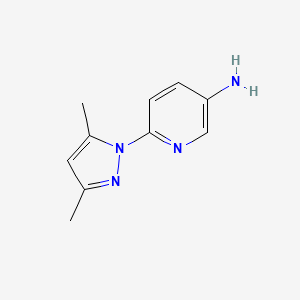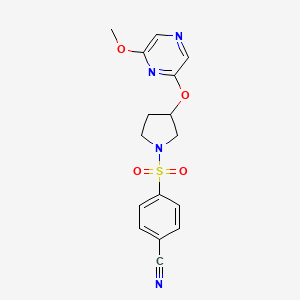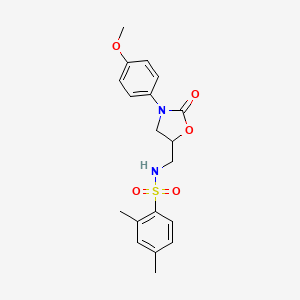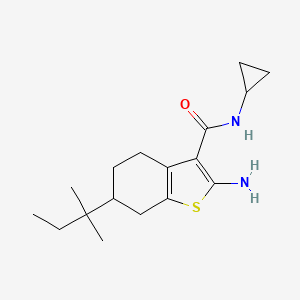
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has both a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The pyrazole ring is substituted with two methyl groups and the pyridine ring has an amine group attached .
Molecular Structure Analysis
The molecular structure of this compound would likely show the connectivity of the atoms as described above. The pyrazole and pyridine rings are likely to be planar, as is common for aromatic systems . The exact geometry around the nitrogen atoms would depend on their hybridization and the groups attached to them .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, similar compounds often participate in reactions typical for amines, pyrazoles, and pyridines. These could include acid-base reactions, electrophilic aromatic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of nitrogen atoms and the amine group could allow for hydrogen bonding, which would influence its solubility and boiling point. The aromatic rings could contribute to its stability .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their better antileishmanial activity . This helps in understanding the interaction of these compounds with biological targets and can guide the design of more potent derivatives.
Synthesis of Biologically Active Derivatives
A targeted synthesis of a number of new potentially biologically active derivatives based on 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine has been carried out . These derivatives have shown a pronounced stimulating effect on plant growth .
Ligand for Actinide (III)/Lanthanide (III) Separation
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine has been used as a ligand for actinide (III)/lanthanide (III) separation . This application is particularly important in the field of nuclear waste management.
Mechanism of Action
Target of Action
Similar compounds have been found to have a broad range of biological activities . For instance, some derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Mode of Action
It is suggested that the compound might interact with its targets through strong h-bonding interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a wide spectrum of biological activities .
Pharmacokinetics
Similar compounds have shown very high solubility in saline at ph 7, which could potentially impact their bioavailability .
Result of Action
Similar compounds have shown a pronounced stimulating effect on plant growth .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-5-8(2)14(13-7)10-4-3-9(11)6-12-10/h3-6H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISLDWBPLJCQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2683650.png)
![2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2683652.png)




![7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2683659.png)
